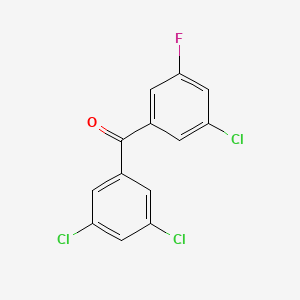

5-Fluoro-3,3',5'-trichlorobenzophenone

描述

Significance of Halogenated Benzophenones in Contemporary Chemical Research

Halogenated benzophenones are pivotal scaffolds in modern chemical research due to their diverse applications. They are widely recognized for their use as UV filters in sunscreens and other personal care products, where they absorb harmful ultraviolet radiation. taylorandfrancis.comnih.gov Beyond this, the benzophenone (B1666685) framework is a common feature in many biologically active molecules, and the addition of halogens can enhance their therapeutic potential. nih.gov For instance, halogenated benzophenone derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. nih.gov In the realm of materials science, these compounds are utilized as photoinitiators in polymerization processes, facilitating the curing of coatings and adhesives upon exposure to UV light. researchgate.net The versatility of the benzophenone structure, combined with the modulating effects of halogen substituents, makes it a subject of continuous investigation for the development of novel functional molecules.

Overview of Fluorine and Chlorine Atom Contributions to Molecular Architecture and Reactivity in Organic Systems

The introduction of fluorine and chlorine atoms into an organic molecule imparts distinct and significant changes to its structure and reactivity. Fluorine, being the most electronegative element, forms a very strong and polarized carbon-fluorine (C-F) bond. This bond can alter the conformational preferences of a molecule and enhance its metabolic stability by blocking sites susceptible to enzymatic oxidation. The high electronegativity of fluorine can also influence the acidity of nearby protons and modulate the electronic properties of aromatic rings.

Chlorine, while also an electronegative halogen, differs from fluorine in its larger atomic size and greater polarizability. The carbon-chlorine (C-Cl) bond is weaker than the C-F bond, making it more susceptible to cleavage in certain chemical reactions. The presence of chlorine atoms can introduce steric bulk, which can direct the regioselectivity of reactions and influence the binding affinity of a molecule to a biological target. Both fluorine and chlorine can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering and molecular recognition.

Research Landscape and Academic Focus on 5-Fluoro-3,3',5'-trichlorobenzophenone

This compound is a specific halogenated benzophenone that, while not extensively documented in mainstream academic literature, represents a molecule of significant academic and industrial interest due to its unique substitution pattern. The combination of a fluorine atom and three chlorine atoms on the benzophenone core suggests a compound with tailored electronic and steric properties.

The fluorine atom at the 5-position, meta to the carbonyl group, is expected to exert a strong electron-withdrawing inductive effect, influencing the reactivity of the carbonyl group and the aromatic ring. The chlorine atoms at the 3, 3', and 5' positions contribute to the molecule's lipophilicity and introduce steric hindrance, which could be advantageous in designing molecules with specific binding properties.

While detailed research findings on the synthesis and specific applications of this compound are not widely available in public databases, its structure suggests potential applications in areas where other halogenated benzophenones have shown promise. These include its use as a synthetic intermediate for more complex molecules, a photoinitiator, or a scaffold for the development of new bioactive compounds. The lack of extensive public research may indicate that the compound is part of proprietary industrial research or is a novel area for academic exploration. A similar compound, 5-Fluoro-3,3',4'-trichlorobenzophenone, is noted in chemical supplier databases, indicating the accessibility of related structures for research purposes. chemicalbook.com

Below is a table of the basic chemical properties of this compound, which can be calculated based on its structure.

| Property | Value |

| Molecular Formula | C₁₃H₆Cl₃FO |

| Molecular Weight | 315.55 g/mol |

| IUPAC Name | (3-Chloro-5-fluorophenyl)(3,5-dichlorophenyl)methanone |

| CAS Number | Not available |

Further research into the synthesis, characterization, and application of this compound is warranted to fully elucidate its potential in advanced organic synthesis and materials science.

Structure

3D Structure

属性

IUPAC Name |

(3-chloro-5-fluorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQARMWDKWXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 3,3 ,5 Trichlorobenzophenone and Analogues

Strategies for Carbon-Carbon Bond Formation in Halogenated Benzophenone (B1666685) Frameworks.

The creation of the diaryl ketone structure inherent to benzophenones relies on the formation of a carbon-carbon bond between a carbonyl carbon and an aromatic ring. Several classical and modern synthetic methods are employed to achieve this transformation, each with its own advantages and limitations, particularly when dealing with halogenated and sterically hindered substrates.

Friedel-Crafts Acylation Approaches to Benzophenone Synthesis.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of benzophenones. orgsyn.orgoregonstate.edunih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For the synthesis of 5-Fluoro-3,3',5'-trichlorobenzophenone, a plausible route involves the acylation of 1,3-dichloro-5-fluorobenzene (B75098) with 3,5-dichlorobenzoyl chloride. The synthesis of the requisite 3,5-dichlorobenzoyl chloride can be achieved by reacting 3,5-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.comprepchem.com

While the Fries rearrangement itself is the conversion of a phenolic ester to a hydroxy aryl ketone, the Lewis acids employed, such as aluminum trichloride (B1173362) (AlCl₃), are the same powerful catalysts used in direct Friedel-Crafts acylations. google.com In the context of synthesizing halogenated benzophenones, AlCl₃ is a common choice to activate the acyl chloride for the electrophilic attack on the aromatic ring. orgsyn.org The reaction of chlorobenzene (B131634) with chlorobenzoyl chloride in the presence of AlCl₃ has been reported to produce high yields of dichlorobenzophenone. google.com However, the harsh nature of AlCl₃ can sometimes lead to side reactions or require more than stoichiometric amounts.

| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Yield (%) | Reference |

| AlCl₃ | Benzene (B151609) | Benzoyl chloride | - | 80-89 | orgsyn.org |

| AlCl₃ | Chlorobenzene | Chlorobenzoyl chloride | - | 96 | google.com |

| FeCl₃ | Benzene | Benzoyl chloride | BmimCl | ~65 | sioc-journal.cn |

This table presents data for analogous Friedel-Crafts reactions to illustrate typical yields.

Trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃) have emerged as highly effective catalysts for Friedel-Crafts acylation, often under solvent-free conditions. epa.govresearchgate.net These catalysts can promote the acylation of deactivated rings, such as fluorobenzene (B45895), with high selectivity for the para-isomer. epa.govresearchgate.net For instance, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system at 140 °C for 4 hours resulted in a 99% selectivity and 87% yield of the para-fluorobenzophenone product. epa.govresearchgate.net This methodology presents a potentially milder and more selective alternative to traditional Lewis acids for the synthesis of fluorinated benzophenones.

| Catalyst System | Aromatic Substrate | Acylating Agent | Temperature (°C) | Yield of para-product (%) | Reference |

| La(OTf)₃ / TfOH | Fluorobenzene | Benzoyl chloride | 140 | 87 | epa.govresearchgate.net |

| Ce(OTf)₃ / TfOH | Dimethylbenzene | Benzoyl chloride | - | - | epa.govresearchgate.net |

| Bi(OTf)₃ | Fluorobenzene | Various | - | High | beilstein-journals.org |

This table illustrates the effectiveness of fluoroalkanesulfonic acid-based catalysts in the acylation of fluorinated aromatic compounds.

Cross-Coupling Reactions for Diarylmethanone Formation.

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, providing alternative routes to diarylmethanones. mdpi.com These methods often exhibit greater functional group tolerance and regioselectivity compared to classical Friedel-Crafts reactions. The Suzuki-Miyaura coupling, for example, can be employed to couple an aryl boronic acid with an aryl halide. semanticscholar.org In the context of benzophenone synthesis, this could involve the palladium-catalyzed coupling of an appropriate arylboronic acid with a halogenated precursor. organic-chemistry.org A general approach involves the palladium-catalyzed synthesis of aryl ketones from arylboronic acids and carboxylic acids that are activated in situ. elsevierpure.com This method is advantageous due to its high regioselectivity and compatibility with a wide range of functional groups. elsevierpure.com

Palladium(II)/Oxometalate Catalysis in Ketone Synthesis.

Palladium-catalyzed reactions are versatile for the synthesis of ketones. researchgate.netamanote.comnsf.gov One approach involves the palladium-catalyzed carbonylation of aryl halides. Another route is the conversion of an alcohol to a ketone, which can be facilitated by a palladium(II)/oxometalate catalyst. google.com Palladium-catalyzed direct α-C(sp³) heteroarylation of ketones under microwave irradiation has also been developed, showcasing the power of this metal in C-C bond formation adjacent to a carbonyl group. google.com While not a direct route to the benzophenone core itself, these methods are crucial for the synthesis of functionalized analogues.

Pyrolysis-Based Preparations of Benzophenone Scaffolds.

Pyrolysis offers a less common but viable route to benzophenone and its derivatives. One patented method describes the concurrent synthesis of benzophenone, anthraquinone, and o-dibenzoylbenzene through the pyrolysis of benzoic acid salts of yttrium, erbium, and dysprosium at temperatures ranging from 200°C to 500°C. nih.gov Another approach involves passing a benzoic acid compound over an oxide of these metals in the presence of steam. nih.gov While this method may not be the most conventional for laboratory-scale synthesis of a specific halogenated benzophenone, it represents an alternative industrial process. Another documented, though less direct, pyrolysis method involves the decomposition of p-benzosemiquinone at 380°C, which yields phenol (B47542) and hydroquinone (B1673460) among other products, but not benzophenone directly.

Regioselective Halogenation and Fluorination Techniques

Regioselective halogenation is a cornerstone of synthetic organic chemistry, enabling the directed placement of halogen atoms on an aromatic nucleus. nih.gov The synthesis of a molecule with the specific substitution pattern of this compound would likely involve a multi-step approach, carefully considering the directing effects of existing substituents in each step. The presence of both activating and deactivating groups on the benzene rings influences the position of subsequent electrophilic or nucleophilic attacks.

A primary method for the construction of the benzophenone scaffold is the Friedel-Crafts acylation. chemguide.co.uk This reaction typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askfilo.comvedantu.com For the synthesis of this compound, one could envision two main retrosynthetic pathways involving Friedel-Crafts acylation:

Acylation of a dichlorinated benzene derivative with a fluorinated and chlorinated benzoyl chloride.

Acylation of a fluorinated and chlorinated benzene derivative with a dichlorinated benzoyl chloride.

The choice of route would depend on the availability of the starting materials and the directing effects of the substituents. For instance, the acylation of chlorobenzene with acetyl chloride in the presence of AlCl₃ yields a mixture of ortho and para isomers, with the para-substituted product being major due to steric hindrance at the ortho position. doubtnut.comyoutube.com This highlights the importance of understanding the regiochemical outcomes of Friedel-Crafts reactions.

The table below illustrates typical conditions for Friedel-Crafts acylation reactions leading to substituted benzophenones.

| Acyl Chloride | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethanoyl chloride | Benzene | AlCl₃ | - | Cold to 60 | - | chemguide.co.uk |

| Benzoyl chloride | Benzene | Gallium chloride | Benzoyl chloride | - | - | researchgate.net |

| 2,6-Dimethoxybenzoyl chloride | Benzene | - | - | - | - | vedantu.com |

This table presents a selection of published data for illustrative purposes.

The introduction of fluorine atoms onto an aromatic ring can be achieved through either nucleophilic or electrophilic fluorination methods. mdpi.com Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated benzophenones, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov For instance, highly fluorinated benzophenones can be synthesized and subsequently modified through sequential SNAr reactions with various nucleophiles. nih.gov

Electrophilic fluorination, on the other hand, involves the use of reagents that deliver an electrophilic fluorine species to an electron-rich aromatic ring. nih.gov While powerful, these reagents can be aggressive and may require careful handling.

The choice between nucleophilic and electrophilic fluorination would depend on the specific synthetic strategy and the nature of the precursors to this compound. A plausible route could involve the synthesis of a polychlorinated benzophenone followed by a nucleophilic fluorination step to introduce the fluorine atom.

While not a direct method for aromatic fluorination, the conversion of a hydroxyl group to a fluorine atom using a reagent like Diethylaminosulfur Trifluoride (DAST) can be a crucial step in a multi-step synthesis. This reaction is particularly useful for the fluorination of aliphatic alcohols and proceeds with inversion of stereochemistry. In the context of synthesizing analogues of this compound, one could foresee a strategy where the benzophenone carbonyl is first reduced to a secondary alcohol (a benzhydrol). This hydroxyl group could then be stereospecifically replaced by a fluorine atom using DAST. This approach would be more relevant for creating chiral, fluorinated benzophenone analogues.

The introduction of multiple chlorine atoms with specific regiochemistry is a significant challenge. Antimony pentachloride (SbCl₅) is a potent Lewis acid that can also act as a chlorinating agent or a catalyst in chlorination reactions. researchgate.netresearchgate.net It is particularly effective in the fluorination of chlorinated starting materials when used in conjunction with HF, where it facilitates the Cl/F exchange. acs.org SbCl₅ can also be used as a catalyst in Friedel-Crafts reactions and other electrophilic aromatic substitutions. researchgate.net The high reactivity of SbCl₅ necessitates careful control of reaction conditions to achieve the desired regioselectivity and avoid over-chlorination.

The following table summarizes the role of SbCl₅ in various halogenation and related reactions.

| Reactant | Reagent(s) | Role of SbCl₅ | Product | Reference |

| Trichloromethoxybenzene | HF, SbCl₅ | Catalyst | Trifluoromethoxybenzene | acs.org |

| Perchloroethylene | HF, SbCl₅ | Catalyst | Fluorinated ethanes | acs.org |

| Aromatic compounds | - | Oxidizing agent/Chlorinating agent | Chlorinated aromatic compounds | researchgate.net |

This table presents a selection of published data for illustrative purposes.

Introduction of Fluorine Atoms via Nucleophilic and Electrophilic Reagents.

Advanced Synthetic Approaches to Highly Substituted Benzophenones

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques are increasingly being employed in the synthesis of complex molecules like highly substituted benzophenones.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. nih.gov This technique has been successfully applied to various reactions, including Friedel-Crafts acylations and the formation of protecting groups like ketals. scirp.orglookchem.comnih.gov Ketal formation is often a necessary step to protect the carbonyl group of a benzophenone while performing modifications on the aromatic rings. Microwave irradiation can significantly reduce the time required for ketalization, for example, in the reaction of benzophenones with ethylene (B1197577) glycol. umich.edu

The table below provides examples of the application of microwave assistance in the synthesis of benzophenone derivatives and related structures.

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Friedel-Crafts Acylation | Activated arenes, Benzoic acids | Polyphosphoric acid, Microwave | Functionalized benzophenones | lookchem.com |

| Ketal Formation | Benzophenones, Ethylene glycol | PTSA, Toluene, Microwave | Benzophenone ethylene ketals | umich.edu |

| aza-Friedel-Crafts Arylation | N-Acyliminium ions | Microwave | 4-Aryl 3,4-Dihydroquinazolinones | nih.gov |

This table presents a selection of published data for illustrative purposes.

Sequential Functionalization and Derivative Preparation

The preparation of complex halogenated benzophenones can be approached through the sequential functionalization of simpler aromatic precursors. This step-wise introduction of functional groups allows for precise control over the final substitution pattern of the target molecule. A key strategy involves the synthesis of a substituted benzoyl chloride, which is then used in a Friedel-Crafts acylation reaction with another functionalized aromatic ring.

For the synthesis of a molecule such as this compound, a logical disconnection approach points towards the reaction of a dichlorinated benzoyl chloride with a fluorinated and chlorinated benzene derivative. One plausible pathway begins with the preparation of 3,5-dichlorobenzoyl chloride. This can be synthesized from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.comgoogle.com The reaction of 3,5-dichlorobenzoic acid with thionyl chloride, often with a catalytic amount of pyridine, can produce 3,5-dichlorobenzoyl chloride in high yield.

The subsequent and crucial step is the Friedel-Crafts acylation. The choice of the second aromatic component is critical for achieving the desired 5-fluoro-3'-chloro substitution pattern on the second ring. A potential substrate for this reaction would be 1-chloro-3-fluorobenzene (B165101). The Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3,5-dichlorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would be expected to yield the target benzophenone. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the 1-chloro-3-fluorobenzene ring. Both chlorine and fluorine are ortho-, para-directing groups. However, they are also deactivating groups, meaning the reaction will be slower than with benzene. stackexchange.com The position of acylation would be influenced by the interplay of these electronic effects and steric hindrance.

An alternative sequential approach could involve the synthesis of a benzophenone core followed by further halogenation. However, controlling the regioselectivity of direct halogenation on a pre-formed benzophenone can be challenging and may lead to a mixture of isomers, complicating purification. researchgate.net Therefore, the convergent strategy of coupling two specifically functionalized aromatic rings via Friedel-Crafts acylation is generally preferred for the unambiguous synthesis of asymmetrically substituted benzophenones.

Synthetic Pathways to Specific Chlorinated and Fluorinated Benzophenone Analogues

The synthesis of specific chlorinated and fluorinated benzophenone analogues relies heavily on the principles of electrophilic aromatic substitution, with the Friedel-Crafts acylation being a cornerstone methodology. doubtnut.comchemguide.co.ukdoubtnut.comlibretexts.org This reaction allows for the formation of the central carbonyl bridge by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. libretexts.org

A practical synthetic route to 3,3',4-trichlorobenzophenone involves the Friedel-Crafts acylation of a dichlorinated benzene derivative with a chlorobenzoyl chloride, or vice-versa. A more common and direct approach is the acylation of chlorobenzene with 3,4-dichlorobenzoyl chloride.

The synthesis of the necessary intermediate, 3,4-dichlorobenzoyl chloride, can be achieved by chlorination of 3,4-dichlorobenzoic acid, which is commercially available. The reaction of 3,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride provides the corresponding acyl chloride.

The subsequent Friedel-Crafts acylation is carried out by reacting 3,4-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. rsc.orgvedantu.comyoutube.com The chlorine atom on the chlorobenzene ring is a deactivating but ortho-, para-directing group. stackexchange.comquora.com Therefore, the incoming acyl group will be directed to the positions ortho and para to the chlorine atom. Due to steric hindrance at the ortho position, the para-substituted product, 4-chlorobenzophenone, is generally the major product. doubtnut.comvedantu.comyoutube.com In the case of reacting 3,4-dichlorobenzoyl chloride with chlorobenzene, the primary product expected is 3,4-dichloro-4'-chlorobenzophenone, which is 3,3',4-trichlorobenzophenone.

The reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, can influence the yield and isomeric distribution of the products. rsc.org For instance, the benzoylation of chlorobenzene has been studied, and the formation of ortho-, meta-, and para-chlorobenzophenones has been observed, with the para-isomer being predominant. rsc.org

The table below summarizes the key reactants and expected major products in the synthesis of halogenated benzophenones via Friedel-Crafts acylation.

| Acyl Chloride | Aromatic Substrate | Expected Major Product |

| 3,5-Dichlorobenzoyl chloride | 1-Chloro-3-fluorobenzene | This compound (proposed) |

| 3,4-Dichlorobenzoyl chloride | Chlorobenzene | 3,3',4-Trichlorobenzophenone |

| Benzoyl chloride | Chlorobenzene | 4-Chlorobenzophenone |

Theoretical and Computational Chemistry of 5 Fluoro 3,3 ,5 Trichlorobenzophenone

Electronic Structure and Molecular Geometry Investigations

Charge Distribution and Molecular Electrostatic Potential Surface MappingUnderstanding the charge distribution within the molecule is essential for predicting its interaction with other molecules and its overall reactivity. Natural Bond Orbital (NBO) analysis and Mulliken charge analysis are common methods to quantify the partial charges on each atom. For 5-Fluoro-3,3',5'-trichlorobenzophenone, this would reveal the electron-withdrawing effects of the halogen atoms.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this specific molecule, negative potential would be expected around the carbonyl oxygen and the halogen atoms, while positive potential might be found on the hydrogen atoms of the phenyl rings.

Spectroscopic Property Predictions and Correlations

Theoretical Vibrational Spectroscopy (e.g., IR, Raman) and Potential Energy DistributionComputational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. Following geometry optimization using a method like DFT, a frequency calculation is performed.chemrxiv.orgThe results provide a set of vibrational modes and their corresponding frequencies. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone group, C-C stretching modes within the aromatic rings, and stretching and bending modes associated with the C-Cl, C-F, and C-H bonds.

A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motion (e.g., stretching, bending, twisting), providing a detailed interpretation of the theoretical spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Fluoro 3,3 ,5 Trichlorobenzophenone

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comglobalresearchonline.net For 5-Fluoro-3,3',5'-trichlorobenzophenone, the spectra are expected to be dominated by vibrations associated with the carbonyl group, the phenyl rings, and the carbon-halogen bonds.

The most prominent feature in the FTIR spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the benzophenone (B1666685) core. In benzophenone itself, this band appears around 1660-1740 cm⁻¹. researchgate.net The presence of electron-withdrawing halogen substituents on the phenyl rings is likely to shift this band to a slightly higher wavenumber.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. globalresearchonline.net

Bands associated with the carbon-halogen bonds are also expected. The C-Cl stretching vibrations are generally found in the range of 800-600 cm⁻¹, while the C-F stretching vibration will likely appear in the 1250-1000 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information to FTIR. thermofisher.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often produce stronger signals. Therefore, the C-Cl and C-F stretching modes, as well as the symmetric breathing modes of the aromatic rings, are expected to be well-defined in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-F Stretch | 1250 - 1100 | Strong | Weak |

| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium | Medium |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzophenone core of this compound contains two phenyl rings conjugated with a carbonyl group, which gives rise to characteristic absorption bands.

The UV-Vis spectrum of benzophenone typically exhibits two main absorption bands. researchgate.netresearchgate.net The stronger band, usually observed around 250-260 nm, is attributed to the π → π* transition of the conjugated aromatic system. A weaker, longer-wavelength band, typically found around 330-360 nm, corresponds to the n → π* transition of the non-bonding electrons of the carbonyl oxygen to the π* anti-bonding orbital.

The halogen substituents on the phenyl rings are expected to act as auxochromes, causing a bathochromic (red) shift in the absorption maxima of both the π → π* and n → π* transitions. This is due to the electron-donating effect of the halogens' lone pairs through resonance, which extends the conjugation of the system. The magnitude of this shift will depend on the position and nature of the halogen atoms. For this compound, a noticeable shift to longer wavelengths compared to unsubstituted benzophenone is anticipated.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 260 - 280 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents, generally causing them to resonate in the downfield region (typically between 7.0 and 8.0 ppm). The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling with neighboring protons, would reveal the substitution pattern on each aromatic ring.

¹³C NMR: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, typically around 190-200 ppm. The aromatic carbons will resonate in the approximate range of 120-150 ppm. libretexts.org The carbons directly bonded to the electronegative halogen atoms will experience a significant downfield shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. biophysics.orgjeolusa.com A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide valuable information for assigning the signals in the respective spectra and confirming the position of the fluorine substituent. nih.gov

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic ¹H | 7.2 - 8.0 | Multiplets |

| Carbonyl ¹³C | 190 - 200 | Singlet |

| Aromatic ¹³C | 125 - 145 | Multiplets |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₆Cl₃FO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion region will exhibit a cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, confirming the presence of three chlorine atoms. libretexts.orglibretexts.orgchemdictionary.org

Electron ionization (EI) would likely lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. For this compound, characteristic fragment ions would be expected from the loss of the substituted phenyl rings. The fragmentation would likely favor the loss of the trichlorophenyl radical or the fluorinated phenyl radical, leading to the corresponding acylium ions.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 313.9488 | Molecular ion (for ³⁵Cl₃ isotope) |

| [M+2]⁺ | 315.9458 | Molecular ion + one ³⁷Cl |

| [M+4]⁺ | 317.9429 | Molecular ion + two ³⁷Cl |

| [M+6]⁺ | 319.9399 | Molecular ion + three ³⁷Cl |

| [C₇H₃Cl₂O]⁺ | 172.9559 | Fragment from loss of C₆H₃FCl radical |

| [C₆H₃FCl]⁺ | 130.9934 | Fragment corresponding to the fluorochlorophenyl cation |

Table of Compounds

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization Studies of 5 Fluoro 3,3 ,5 Trichlorobenzophenone

Reaction Mechanisms Involving the Benzophenone (B1666685) Carbonyl Group.

The carbonyl group in benzophenones is a key reactive center, susceptible to a variety of transformations. The presence of electron-withdrawing halogen substituents on the phenyl rings of 5-Fluoro-3,3',5'-trichlorobenzophenone enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack compared to unsubstituted benzophenone.

The polarized carbon-oxygen double bond of the carbonyl group readily undergoes nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and metal hydrides (e.g., sodium borohydride, lithium aluminum hydride), can attack the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Condensation reactions with derivatives of ammonia, such as hydroxylamine (B1172632), hydrazine, and semicarbazide, are also characteristic of benzophenones. These reactions typically proceed via a nucleophilic addition-elimination mechanism to yield oximes, hydrazones, and semicarbazones, respectively. The initial nucleophilic attack on the carbonyl carbon is followed by the elimination of a water molecule.

A plausible mechanism for the reaction with hydroxylamine is outlined below:

Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack.

The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer from the nitrogen to the oxygen occurs.

Elimination of a water molecule and deprotonation of the nitrogen results in the formation of the corresponding oxime.

In the presence of an acid catalyst, this compound can react with alcohols or diols to form ketals (or acetals). This reversible reaction involves the nucleophilic addition of the alcohol to the protonated carbonyl group. The resulting hemiketal then undergoes further reaction with another alcohol molecule to form the stable ketal and a molecule of water. The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic ketal. This reaction is often employed as a protecting group strategy for the carbonyl functionality during other synthetic transformations.

The formation of a ketal from this compound and ethylene glycol can be summarized as follows:

| Reactants | Catalyst | Product |

| This compound, Ethylene Glycol | Acid | 2-(5-Fluoro-3-chlorophenyl)-2-(3,5-dichlorophenyl)-1,3-dioxolane |

Aromatic Substitution Reactions on the Halogenated Phenyl Rings.

The two phenyl rings of this compound are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen substituents and the carbonyl group. However, under forcing conditions, substitution can occur. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. youtube.com This is due to the competing inductive electron withdrawal and resonance electron donation effects. In the case of this compound, the potential sites for substitution are influenced by the combined directing effects of the halogens and the meta-directing carbonyl group.

On the 3,5-dichlorophenyl ring, the two chlorine atoms direct incoming electrophiles to the positions ortho and para to them. However, the position para to one chlorine is meta to the other, and all available positions are ortho or para to at least one chlorine. The strong deactivating effect of the two chlorine atoms and the carbonyl group makes substitution on this ring highly challenging.

Conversely, for nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups facilitates the reaction. The positions ortho and para to the halogens are activated towards nucleophilic attack.

Derivatization Strategies for Enhanced Analytical Detection and Chromatographic Separation.

For the purpose of trace analysis, derivatization of this compound can be employed to enhance its detectability by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Derivatization can improve volatility, thermal stability, and introduce specific functional groups that are more readily ionized or detected.

One common strategy for carbonyl compounds is the formation of oxime derivatives, particularly with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFB-oximes are highly electronegative and can be detected with high sensitivity using an electron capture detector (ECD) in GC.

Another approach involves the reduction of the carbonyl group to a hydroxyl group, followed by silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. These derivatives are generally more volatile and provide characteristic mass spectra.

| Derivatization Reagent | Derivative Type | Analytical Advantage |

| PFBHA | PFB-oxime | High sensitivity with Electron Capture Detection (ECD) |

| NaBH₄ followed by BSTFA | TMS ether | Increased volatility and characteristic mass spectrum |

Photochemical Transformations and Degradation Pathways.

Benzophenones are well-known for their photochemical activity. Upon absorption of UV light, benzophenone and its derivatives can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. The triplet state of benzophenone can abstract a hydrogen atom from a suitable donor to form a ketyl radical. researchgate.net

In the case of this compound, irradiation with UV light in the presence of a hydrogen donor (e.g., isopropanol) is expected to lead to the formation of the corresponding ketyl radical. This radical species can then undergo dimerization to form a pinacol (B44631) or participate in other radical-mediated reactions.

The halogen substituents on the aromatic rings can also influence the photochemical degradation pathways. Carbon-halogen bonds can undergo homolytic cleavage upon UV irradiation, leading to the formation of aryl radicals. These highly reactive intermediates can then abstract hydrogen atoms from the solvent or other molecules, or participate in other radical reactions, leading to a complex mixture of degradation products. The relative lability of the C-F and C-Cl bonds will influence the specific degradation products formed.

Photo-Fries Rearrangements and Dehalogenation Processes

The photochemical behavior of aromatic ketones is a subject of significant academic and industrial interest. While specific studies on the Photo-Fries rearrangement of this compound are not extensively documented in publicly available literature, the general principles of this reaction can be applied to understand its expected reactivity. The Photo-Fries rearrangement typically involves the intramolecular migration of an acyl group upon ultraviolet irradiation. For an analogous compound, this would likely lead to the formation of substituted hydroxybenzophenones, where the benzoyl group relocates to the ortho or para positions of the fluorinated and chlorinated phenyl ring. The regioselectivity of this rearrangement would be influenced by the electronic effects of the halogen substituents and the stability of the resulting radical intermediates.

Dehalogenation, the removal of a halogen atom from a molecule, represents another potential photochemical or chemically induced transformation for polychlorinated compounds. General dehalogenation techniques often employ reagents like alkali metals in liquid ammonia, catalytic hydrogenation, or the use of specific reducing agents. In the context of this compound, selective dehalogenation could potentially be achieved under controlled conditions, offering a pathway to synthesize partially dehalogenated derivatives. The relative reactivity of the chlorine atoms at different positions on the aromatic rings would be a key factor in determining the product distribution.

| Transformation | General Conditions | Potential Products from this compound |

| Photo-Fries Rearrangement | UV Irradiation | Isomeric hydroxy-trichlorofluorobenzophenones |

| Dehalogenation | Reducing agents (e.g., Na/NH₃, H₂/Pd) | Partially or fully dechlorinated fluorobenzophenone derivatives |

Utilization as a Building Block in Complex Organic Synthesis

The unique substitution pattern of this compound, featuring both fluorine and chlorine atoms, makes it a valuable precursor in the synthesis of more complex molecules.

Polyaryletherketones (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between an activated dihalo-monomer and a bisphenolate salt. Fluorinated benzophenones, such as 4,4'-difluorobenzophenone, are commonly employed as the electrophilic monomer due to the high reactivity of the fluorine atoms towards nucleophilic displacement.

While direct evidence for the use of this compound in large-scale PAEK manufacturing is limited in available literature, its structure suggests potential applicability. The fluorine atom, activated by the electron-withdrawing ketone group, could serve as a reactive site for polymerization with various bisphenols. The presence of multiple chlorine atoms could either be retained in the final polymer backbone, imparting specific properties such as flame retardancy, or they could serve as sites for post-polymerization modification.

| Monomer Component | Role in PAEK Synthesis | Potential Advantage of this compound |

| Activated Halogen (Fluorine) | Site for nucleophilic aromatic substitution | Enables polymerization with bisphenols |

| Dihalobenzophenone Core | Forms the ketone linkage in the PAEK backbone | Contributes to the rigidity and thermal stability of the polymer |

| Chlorine Substituents | Potential for property modification | Could enhance flame retardancy or serve as handles for further functionalization |

The reactivity of the carbon-halogen bonds in this compound provides a versatile platform for the synthesis of a wide range of functionalized organic compounds. The fluorine and chlorine atoms can be selectively targeted in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures with tailored electronic and steric properties.

For instance, the selective replacement of one or more halogen atoms with aryl, alkyl, or amino groups can lead to the synthesis of novel ligands for catalysis, functional materials for electronic applications, or intermediates for the pharmaceutical and agrochemical industries. The differential reactivity of the C-F versus C-Cl bonds can be exploited to achieve sequential and site-selective modifications.

| Reaction Type | Reagents | Potential Functionalized Products |

| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl-substituted fluorobenzophenones |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted fluorobenzophenones |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Amino-substituted fluorobenzophenones |

Environmental Transformation Mechanisms of Halogenated Benzophenones

Photohydrolysis and Photodegradation Pathways in Aqueous Environmental Systems

Halogenated benzophenones are susceptible to transformation in aquatic environments through photohydrolysis and photodegradation, processes driven by sunlight. The presence of halogen atoms on the benzophenone (B1666685) structure can significantly influence the rates and pathways of these reactions.

Direct Photolysis: Benzophenone-type compounds are designed to absorb UV light, which can lead to their direct photodegradation. nih.gov However, many benzophenone derivatives exhibit a high degree of photostability. nih.gov For instance, some UV filters can be resistant to UV light with half-lives ranging from 17 to 99 hours in laboratory experiments. nih.gov The efficiency of direct photolysis is dependent on the light intensity and the quantum yield of the reaction. For some benzophenones, direct photolysis in aqueous solutions is a slow process.

Indirect Photodegradation: In natural waters, indirect photodegradation often plays a more significant role. This process is mediated by reactive species present in the water, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited dissolved organic matter (³DOM*). The presence of photosensitizers in natural waters can significantly affect the photolytic behavior of these compounds. nih.gov

The degradation of benzophenones can follow pseudo-first-order kinetics. nih.gov For example, the degradation of Benzophenone-3 (BP-3) is significantly enhanced in the presence of hydrogen peroxide (H₂O₂) under UV irradiation, a process that generates highly reactive hydroxyl radicals. nih.gov The optimal pH for this degradation has been observed to be around 6.0. nih.gov

The degradation pathways of halogenated benzophenones can involve several reactions:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common transformation pathway, often initiated by hydroxyl radicals.

Dehalogenation: The removal of halogen atoms (chlorine and fluorine) can occur through photolytic cleavage. Reductive dechlorination, mediated by anaerobic bacteria, has been observed for other polychlorinated compounds like PCBs and is a potential pathway for polychlorinated benzophenones in anoxic sediments.

Cleavage of the Benzophenone Structure: The bond between the carbonyl group and one of the phenyl rings can be cleaved, leading to the formation of smaller, often more polar, degradation products.

It is important to note that the transformation products of halogenated benzophenones may themselves be persistent and have ecotoxicological effects. For instance, the chlorination of benzophenones can lead to the formation of chlorinated transformation products which may be more toxic than the parent compound. researchgate.net

| Process | Description | Key Factors | Potential Products |

| Direct Photolysis | Direct absorption of UV light leading to degradation. | Light intensity, Quantum yield, Wavelength | Isomers, Cleavage products |

| Indirect Photodegradation | Degradation mediated by reactive species. | Hydroxyl radicals, Singlet oxygen, Dissolved organic matter | Hydroxylated derivatives, Dehalogenated compounds |

| Photohydrolysis | Reaction with water initiated by light. | pH, Temperature | Hydroxylated derivatives |

Mechanistic Insights into Partitioning to Solid Phases (e.g., Soils, Sediments, Organic Matter)

The lipophilic nature of many halogenated benzophenones, indicated by their high octanol-water partition coefficients (Kow), suggests a strong tendency to partition from water to solid phases such as soils, sediments, and organic matter. nih.gov This partitioning significantly influences their environmental mobility, bioavailability, and persistence.

Sorption Mechanisms: The primary mechanisms driving the partitioning of halogenated benzophenones to solid phases include:

Hydrophobic Interactions: The nonpolar aromatic rings of the benzophenone structure have a strong affinity for the organic carbon fraction of soils and sediments. This is a key driver for the sorption of hydrophobic organic compounds.

Specific Interactions: Depending on the functional groups present on the benzophenone and the composition of the solid phase, more specific interactions such as hydrogen bonding or π-π interactions can occur.

Influence of Solid Phase Properties: The extent of partitioning is heavily influenced by the characteristics of the soil or sediment:

Organic Carbon Content: A higher fraction of organic carbon (foc) in the solid phase generally leads to stronger sorption of hydrophobic compounds like halogenated benzophenones. The sorption of polychlorinated biphenyls (PCBs), which are structurally similar to polychlorinated benzophenones, is strongly correlated with the organic matter content of sediments. researchgate.net

Clay Mineral Content: Clay minerals can also contribute to the sorption of organic compounds through surface adsorption and intercalation. For PCBs, sediments with higher clay and silt content have shown higher sorption percentages. researchgate.net

Particle Size Distribution: Smaller particles have a larger surface area-to-volume ratio, which can enhance the adsorption of contaminants.

The partitioning of these compounds is a critical factor in their long-term fate. Strong sorption to sediments can lead to their accumulation in benthic environments, creating a long-term reservoir of contamination. nih.gov This sequestration can reduce their immediate bioavailability but also prolongs their persistence in the environment. nih.gov

| Solid Phase Component | Partitioning Mechanism | Effect on Sorption |

| Organic Matter | Hydrophobic partitioning | High organic content leads to high sorption. |

| Clay Minerals | Surface adsorption, Intercalation | Can contribute significantly to sorption. |

| Black Carbon (Soot) | Strong adsorption | Can lead to very strong and potentially irreversible sorption. nih.gov |

Influence of Molecular Structure (e.g., Halogenation Degree, Functional Groups) on Environmental Fate Dynamics

The molecular structure of a halogenated benzophenone, including the number and position of halogen atoms and the presence of other functional groups, profoundly influences its environmental behavior.

Degree of Halogenation:

Hydrophobicity: Increasing the number of halogen atoms on the benzophenone molecule generally increases its hydrophobicity (and thus its Kow). This leads to stronger partitioning to soils, sediments, and biota, and reduced mobility in aqueous systems.

Persistence: A higher degree of halogenation can increase the resistance of the compound to degradation. For example, highly chlorinated PCBs are generally more persistent than their lower chlorinated counterparts. This is due to the strength of the carbon-halogen bond and the steric hindrance provided by the halogen atoms, which can protect the molecule from enzymatic or chemical attack.

Photodegradation: The degree and position of halogenation can also affect the rate of photodegradation. While increased halogenation can sometimes lead to greater photostability, in other cases, it can provide more sites for photolytic cleavage.

Type of Halogen:

Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This suggests that the fluorine atom in 5-Fluoro-3,3',5'-trichlorobenzophenone would be more resistant to cleavage than the chlorine atoms. Fluorinated organic compounds are known for their high persistence in the environment. nih.gov

Reactivity: The presence of different halogens can alter the electronic properties of the molecule, influencing its reactivity with radical species and its susceptibility to other transformation processes.

Position of Functional Groups:

Steric Effects: The position of halogen atoms can create steric hindrance, which may slow down the rates of microbial degradation or chemical reaction.

Electronic Effects: The electron-withdrawing or -donating properties of substituents and their positions on the aromatic rings can influence the molecule's susceptibility to electrophilic or nucleophilic attack, thereby affecting its degradation pathways.

Future Research Directions and Advanced Applications of 5 Fluoro 3,3 ,5 Trichlorobenzophenone

Exploration of Novel Synthetic Routes and Catalytic Systems for Sustainable Production

The environmentally conscious synthesis of complex molecules is a paramount goal in modern chemistry. For 5-Fluoro-3,3',5'-trichlorobenzophenone, future research will likely focus on developing sustainable production methods that minimize waste and energy consumption.

Key Research Areas:

Green Solvents and Catalysts: Traditional syntheses of benzophenones often rely on stoichiometric amounts of reagents and volatile organic solvents. Future methodologies will likely explore the use of greener solvents, such as ionic liquids or supercritical fluids, to reduce environmental impact. The development of novel catalytic systems, including heterogeneous catalysts for ease of separation and recycling, will be crucial.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. Research into the continuous synthesis of this compound could lead to more controlled and reproducible production.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. While challenging for highly halogenated compounds, the exploration of engineered enzymes for specific C-C bond formations could offer a highly selective and environmentally benign route to this benzophenone (B1666685) derivative.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Reduced waste, catalyst recyclability, lower energy input. | Development of novel heterogeneous and homogeneous catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme engineering for targeted synthesis of halogenated compounds. |

Advanced Computational Modeling for Predictive Chemistry and Rational Materials Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, computational modeling can offer deep insights into its behavior and potential applications.

Modeling Techniques and Applications:

Density Functional Theory (DFT): DFT calculations can be employed to determine the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This information is vital for understanding its chemical behavior and predicting its interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or within a polymer matrix. This can help in predicting its solubility, diffusion, and compatibility with other materials.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it may be possible to correlate the structural features of this compound and its derivatives with specific properties, enabling the rational design of new molecules with desired characteristics.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic signatures. | Guiding synthetic strategies and understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Solubility, diffusion, conformational analysis. | Predicting behavior in different media and material composites. |

| QSPR | Correlation of structure with physical and chemical properties. | Rational design of new materials with tailored functionalities. |

Development of this compound as a Precursor for High-Performance Organic Materials

The unique combination of a rigid benzophenone core and multiple halogen substituents suggests that this compound could serve as a valuable monomer or building block for high-performance polymers.

Potential Material Applications:

Polyetherketones (PEKs): Benzophenones are common precursors for PEKs, a class of high-temperature resistant polymers with excellent mechanical properties. The fluorine and chlorine atoms in this compound could enhance properties such as flame retardancy, chemical resistance, and thermal stability.

Photosensitive Polymers: The benzophenone moiety is a well-known photosensitizer. Polymers incorporating this unit could find applications in photolithography, UV curing, and other light-driven processes. The halogen atoms can modulate the photochemical properties of the benzophenone core.

Organic Electronics: The electronic properties of halogenated aromatic compounds make them interesting candidates for applications in organic electronics. Polymers derived from this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigations into Structure-Reactivity Relationships for Targeted Chemical Design

A systematic investigation into the structure-reactivity relationships of this compound and its analogues is essential for its targeted application. By understanding how the position and nature of the halogen substituents influence the molecule's reactivity, researchers can tailor its properties for specific purposes.

Key Areas of Investigation:

Electronic Effects: The electron-withdrawing nature of fluorine and chlorine atoms significantly impacts the electron density distribution in the benzophenone core. Studies will focus on quantifying these effects on the reactivity of the carbonyl group and the aromatic rings.

Steric Effects: The size and position of the halogen atoms can influence the accessibility of the reactive sites. Understanding these steric hindrances is crucial for designing efficient synthetic transformations.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can provide valuable data on the structural and electronic properties of the molecule, which can then be correlated with its reactivity.

| Property | Influence of Halogenation | Impact on Chemical Design |

| Electronic Properties | Alters electron density and reactivity of functional groups. | Enables tuning of reactivity for specific chemical transformations. |

| Steric Hindrance | Affects the accessibility of reactive sites. | Guides the design of selective reactions and catalysts. |

| Spectroscopic Signature | Provides insights into molecular structure and bonding. | Facilitates characterization and understanding of reaction outcomes. |

常见问题

Q. What are the optimal synthetic routes for 5-Fluoro-3,3',5'-trichlorobenzophenone, and how can reaction efficiency be quantified?

Methodological Answer: Key synthetic approaches include:

- Halogen substitution : Starting from fluorinated benzaldehyde precursors, sequential chlorination can be achieved using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (40–60°C) .

- Grignard reaction : Reacting 3,5-dichlorofluorobenzene with trifluoroacetyl chloride in tetrahydrofuran (THF) at low temperatures (−5°C to 0°C) yields intermediates, followed by purification via column chromatography (69% yield reported for analogous reactions) .

- Catalytic carbonylation : Pd-catalyzed cross-coupling of aryl halides with CO gas under 1–3 atm pressure, though this requires rigorous exclusion of moisture .

Q. Efficiency Metrics :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Halogen substitution | 55–65 | >95% | FeCl₃, 50°C, 12 h |

| Grignard reaction | 65–70 | >97% | THF, −5°C, 2 h |

| Carbonylation | 40–50 | >90% | Pd(OAc)₂, 80°C, CO pressure |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, distinct peaks for meta-fluorine (δ −110 to −115 ppm) and para-chlorine couplings .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₆Cl₃FO) with <2 ppm mass error.

- HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5% threshold for high-purity batches) .

Q. Key Spectral Data :

| Technique | Expected Outcome | Diagnostic Cues |

|---|---|---|

| ¹H NMR | Absence of aromatic proton signals | Confirms full halogenation |

| IR Spectroscopy | C=O stretch at ~1680 cm⁻¹ | Confirms ketone functionality |

Q. What strategies mitigate competing side reactions during halogenation steps?

Methodological Answer:

- Temperature control : Maintain reaction temperatures below 60°C to avoid over-chlorination or Fries rearrangement .

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl or trimethylsilyl (TMS) groups before halogenation .

- Catalyst selection : Use Lewis acids like FeCl₃ for selective para-chlorination over ortho/meta positions .

Advanced Research Questions

Q. How can researchers assess the thermal and photochemical stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min to 300°C; mass loss >5% indicates decomposition .

- Accelerated UV aging : Expose to 254 nm UV light for 48 h; monitor degradation via HPLC. For example, 10% degradation under 100 mW/cm² intensity suggests limited photostability .

- Kinetic studies : Fit Arrhenius plots to activation energy (Eₐ) for thermal decomposition.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, LUMO localization on the ketone group suggests susceptibility to nucleophilic attack .

- Molecular docking : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict catalytic activity in Suzuki-Miyaura couplings .

Q. What catalytic applications exist for this compound in synthesizing fluorinated polymers or pharmaceuticals?

Methodological Answer:

- Polymer synthesis : Use as a monomer in polyetherketones (PEK) via nucleophilic aromatic substitution with bisphenol-A (K₂CO₃, DMF, 150°C) .

- Pharmaceutical intermediates : Activate the ketone for condensation with hydrazines to form fluorinated heterocycles (e.g., pyrazoles) under microwave irradiation (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。